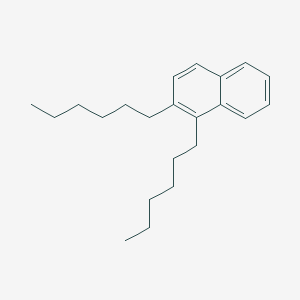
1,2-Dihexylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihexylnaphthalene is an organic compound with the molecular formula C22H32. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of two hexyl groups attached to the naphthalene core at the 1 and 2 positions .
Métodos De Preparación
The synthesis of 1,2-Dihexylnaphthalene typically involves the alkylation of naphthalene with hexyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with hexyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may vary, but they generally follow similar principles of alkylation, utilizing large-scale reactors and optimized conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
1,2-Dihexylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, and sulfonation are possible.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields naphthoquinones, while reduction produces dihydro derivatives.
Aplicaciones Científicas De Investigación
1,2-Dihexylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: This compound is utilized in the production of specialty chemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of 1,2-Dihexylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact pathways depend on the specific application and the derivative used. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparación Con Compuestos Similares
1,2-Dihexylnaphthalene can be compared with other naphthalene derivatives, such as:
1,2-Dimethylnaphthalene: Similar in structure but with methyl groups instead of hexyl groups, leading to different physical and chemical properties.
1,2-Dihydroxynaphthalene: Contains hydroxyl groups, making it more reactive in oxidation and reduction reactions.
1,2-Dichloronaphthalene: Substituted with chlorine atoms, which significantly alters its reactivity and applications
Propiedades
Número CAS |
100766-33-4 |
|---|---|
Fórmula molecular |
C22H32 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
1,2-dihexylnaphthalene |
InChI |
InChI=1S/C22H32/c1-3-5-7-9-13-19-17-18-20-14-11-12-16-22(20)21(19)15-10-8-6-4-2/h11-12,14,16-18H,3-10,13,15H2,1-2H3 |
Clave InChI |
VOMPMOXLDNRRRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


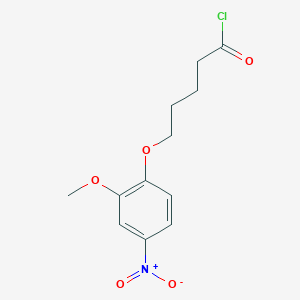
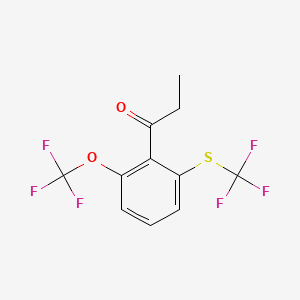
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
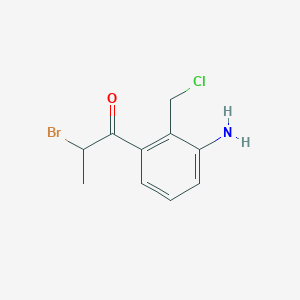
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
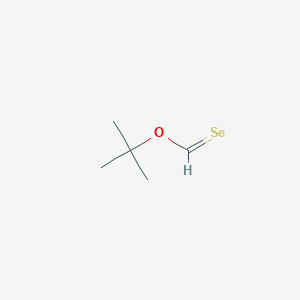
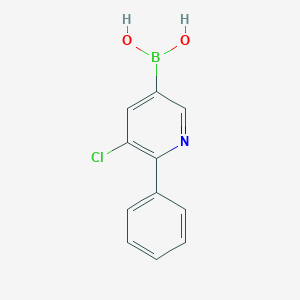
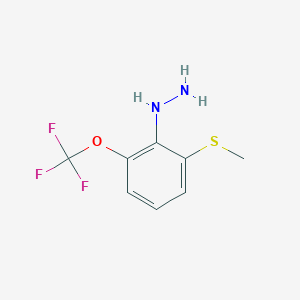
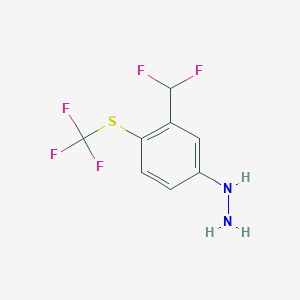
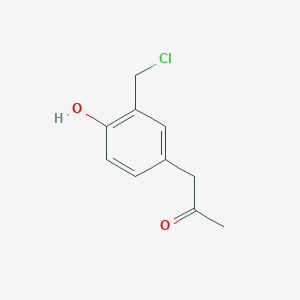
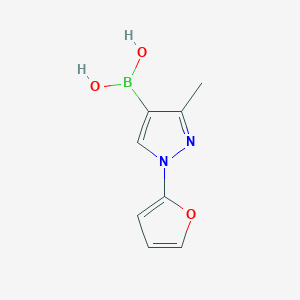
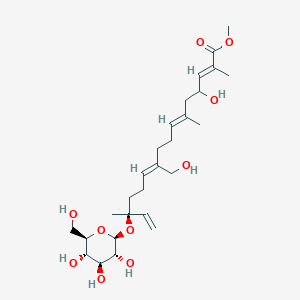
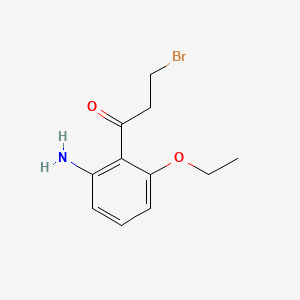
![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
